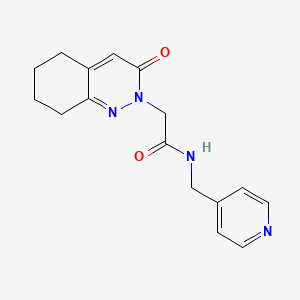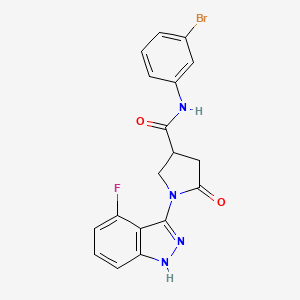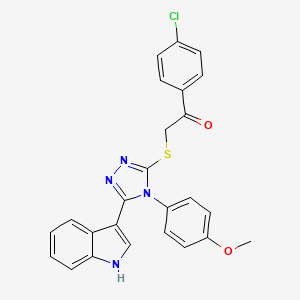![molecular formula C25H27N3O3 B11231366 2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11231366.png)
2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-オキソ-4-(ピロリジン-1-イルカルボニル)キノリン-1(2H)-イル]-N-[4-(プロパン-2-イル)フェニル]アセトアミドは、キノリンコア、ピロリジン環、およびアセトアミド基を特徴とする複雑な有機化合物です。
製法
合成経路と反応条件
2-[2-オキソ-4-(ピロリジン-1-イルカルボニル)キノリン-1(2H)-イル]-N-[4-(プロパン-2-イル)フェニル]アセトアミドの合成は、通常、複数の段階を必要とします。
キノリンコアの形成: キノリンコアは、硫酸と酸化剤の存在下でアニリンとグリセロールを縮合させるSkraup合成によって合成できます。
ピロリジン環の導入: ピロリジン環は、適切なピロリジン誘導体がキノリン中間体と反応する求核置換反応によって導入できます。
アセトアミド基の形成: アセトアミド基は、アシルクロリドがキノリン-ピロリジン中間体のアミン基と反応するアシル化反応によって導入されます。
工業生産方法
この化合物の工業生産には、高収率と高純度を確保するために、上記の合成経路の最適化が必要となる可能性があります。これには、自動反応器、連続フロー化学、クロマトグラフィーなどの高度な精製技術の使用が含まれる場合があります。
化学反応解析
反応の種類
酸化: この化合物は、特にキノリンコアで酸化反応を起こす可能性があり、キノリンN-オキシド誘導体の形成につながります。
還元: 還元反応はカルボニル基で起こり、それらをアルコールに変換します。
置換: この化合物は、特にピロリジン環とアセトアミド基で求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。
還元: 一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムが含まれます。
置換: 一般的な求核剤には、アミンとチオールが含まれます。
主な生成物
酸化: キノリンN-オキシド誘導体。
還元: 元の化合物のアルコール誘導体。
置換: 使用された求核剤に応じて、さまざまな置換誘導体。
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: さまざまな生物活性を有する生物活性分子としての可能性について調査されています。
医学: 特に中枢神経系に関わる疾患の治療における可能性のある治療効果について検討されています。
産業: 特定の特性を持つ新素材の開発に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the formation of the quinoline core, followed by the introduction of the pyrrolidine ring and the acetamide group. Key steps include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a cyclization reaction, often using a suitable precursor such as a 1,4-diketone.
Attachment of the Acetamide Group: The final step involves the acylation of the intermediate compound with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.
化学反応の分析
Types of Reactions
2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.
科学的研究の応用
2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s interactions with biological macromolecules make it a valuable tool for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Its potential therapeutic properties are of interest for drug development, particularly for conditions involving the central nervous system or inflammatory responses.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
2-[2-オキソ-4-(ピロリジン-1-イルカルボニル)キノリン-1(2H)-イル]-N-[4-(プロパン-2-イル)フェニル]アセトアミドの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、これらの標的に結合してその活性を調節することにより、その効果を発揮し、細胞プロセスと経路の変化につながる可能性があります。
類似化合物の比較
類似化合物
- 2-[2-オキソ-4-(ピロリジン-1-イルカルボニル)キノリン-1(2H)-イル]-N-[4-(メチル)フェニル]アセトアミド
- 2-[2-オキソ-4-(ピロリジン-1-イルカルボニル)キノリン-1(2H)-イル]-N-[4-(エチル)フェニル]アセトアミド
独自性
2-[2-オキソ-4-(ピロリジン-1-イルカルボニル)キノリン-1(2H)-イル]-N-[4-(プロパン-2-イル)フェニル]アセトアミドの独自性は、フェニル環にイソプロピル基が存在するなどの特定の構造的特徴にあります。これは、類似化合物と比較して、独自の生物活性と特性を与える可能性があります。
類似化合物との比較
Similar Compounds
2-(2-Oxopyrrolidin-1-yl)acetamide: Known for its nootropic effects and used in the treatment of cognitive disorders.
2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetamide: Similar in structure but with a phenyl group, used for its stimulant properties.
Uniqueness
2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE is unique due to the combination of its quinoline core and pyrrolidine ring, which confer distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets that are not possible with simpler analogs.
特性
分子式 |
C25H27N3O3 |
|---|---|
分子量 |
417.5 g/mol |
IUPAC名 |
2-[2-oxo-4-(pyrrolidine-1-carbonyl)quinolin-1-yl]-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C25H27N3O3/c1-17(2)18-9-11-19(12-10-18)26-23(29)16-28-22-8-4-3-7-20(22)21(15-24(28)30)25(31)27-13-5-6-14-27/h3-4,7-12,15,17H,5-6,13-14,16H2,1-2H3,(H,26,29) |
InChIキー |
SXVGOXSVVWRHFT-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=CC2=O)C(=O)N4CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~4~-(3-methoxyphenyl)-N~6~-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11231287.png)

![2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B11231300.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(2,4-difluorophenyl)piperidine-3-carboxamide](/img/structure/B11231309.png)


![N-(4-chloro-2-methylphenyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11231318.png)
![6-Allyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11231326.png)
![N-benzyl-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11231327.png)
![5-Bromo-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-YL]oxy}ethyl)furan-2-carboxamide](/img/structure/B11231339.png)
![ethyl 4-[({7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate](/img/structure/B11231343.png)
![1-(4-methylphenyl)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]cyclopentanecarboxamide](/img/structure/B11231350.png)

![N-(2-methoxybenzyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11231356.png)
